Pressure-Induced Semiconductor-to-Metal Transition in CrSe Occurs at Significantly Lower Pressure than CrS
Selenoxochromium (CrSe) undergoes a semiconductor-to-metal transition at an applied pressure of 4 kbar, which is 6 times lower than the 24 kbar required for its sulfur analog, CrS . This difference is quantitatively correlated with a pressure-induced structural transition in CrS that is absent in CrSe at the transition point, highlighting a fundamental divergence in their electronic and structural responses to external stimuli . This finding provides a clear, quantifiable differentiator for applications requiring electronic switching under moderate pressure conditions.
| Evidence Dimension | Pressure required for semiconductor-to-metal transition |
|---|---|
| Target Compound Data | 4 kbar |
| Comparator Or Baseline | CrS: 24 kbar |
| Quantified Difference | CrSe transition occurs at a pressure 6× lower than CrS |
| Conditions | Four-probe resistivity measurements on sintered polycrystalline samples up to 70 kbar at room temperature |
Why This Matters
This quantifies a six-fold difference in pressure sensitivity, enabling precise material selection for pressure-tuned electronic devices where lower activation thresholds are critical.
